

Dichloroacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetaldehyde diethyl acetal*

Cat. No.: B156410

[Get Quote](#)

Abstract

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, reactivity, and safety considerations of **dichloroacetaldehyde diethyl acetal**. Primarily utilized as a synthetic intermediate in the pharmaceutical and agrochemical industries, this organochlorine compound serves as a protected form of the reactive dichloroacetaldehyde. This document consolidates key data, presents detailed experimental protocols, and visualizes synthetic and reactive pathways to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction

Dichloroacetaldehyde diethyl acetal, also known as 1,1-dichloro-2,2-diethoxyethane, is an organic compound with the chemical formula $C_6H_{12}Cl_2O_2$.^[1] As a chlorinated aldehyde derivative, its primary role in organic synthesis is to act as a precursor and building block for more complex molecules.^[2] The diethyl acetal group provides a stable protecting group for the otherwise reactive dichloroacetaldehyde moiety, allowing for selective chemical transformations at other positions of a molecule. This guide aims to provide an in-depth summary of its chemical properties and synthetic utility.

Chemical and Physical Properties

Dichloroacetaldehyde diethyl acetal is a liquid at room temperature.[\[1\]](#) A comprehensive summary of its key physical and chemical properties is provided in the tables below.

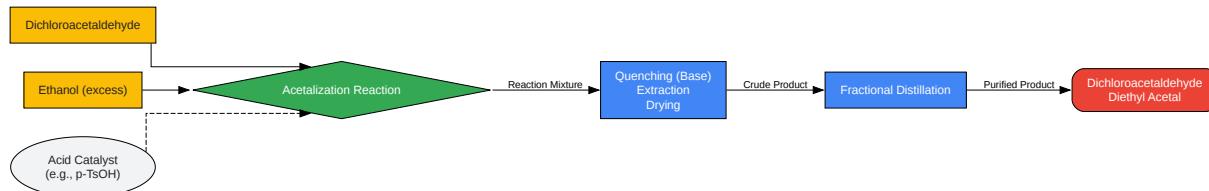
Table 1: General and Physical Properties

Property	Value	Source
Chemical Formula	C ₆ H ₁₂ Cl ₂ O ₂	[1] [3]
Molecular Weight	187.06 g/mol	[1] [3]
CAS Number	619-33-0	[1]
Appearance	Liquid	[1]
Boiling Point	183-184 °C	[1]
Density	1.138 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.436	[1]
Flash Point	59 °C (138.2 °F) - closed cup	[1]
Storage Temperature	2-8°C	[1]

Table 2: Spectroscopic Data

Spectrum Type	Peak Assignments	Source
¹ H NMR (in CDCl ₃)	δ 5.60 (d, 1H, J=5.8 Hz), 4.62 (t, 1H, J=5.8 Hz), 3.78-3.66 (m, 2H), 3.71-3.59 (m, 2H), 1.27 (t, 6H, J=7.1 Hz)	[4]
¹³ C NMR (Predicted)	~101 (CH(OR) ₂), ~70 (CHCl ₂), ~63 (OCH ₂ CH ₃), ~15 (OCH ₂ CH ₃)	
IR (Liquid Film)	Key stretches expected: C-H, C-O, C-Cl	[5]
Mass Spectrometry (EI)	Major fragments expected from loss of ethoxy groups and chlorine.	[5]

Synthesis and Experimental Protocols


The most common method for the synthesis of **dichloroacetaldehyde diethyl acetal** involves the reaction of dichloroacetaldehyde with ethanol in the presence of an acid catalyst.[\[2\]](#) Another approach is the chlorination of acetaldehyde followed by acetalization.[\[2\]](#)

Synthesis via Acetalization of Dichloroacetaldehyde

This method involves the direct reaction of dichloroacetaldehyde with ethanol.

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dichloroacetaldehyde (1 mole equivalent).
- Add an excess of absolute ethanol (2.5-3 mole equivalents).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or anhydrous hydrogen chloride.
- The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
- The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution.
- The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **dichloroacetaldehyde diethyl acetal**.

Chemical Reactivity

The chemical reactivity of **dichloroacetaldehyde diethyl acetal** is primarily centered around the acetal and dichloromethyl groups.


Hydrolysis

In the presence of aqueous acid, the acetal can be hydrolyzed to regenerate dichloroacetaldehyde and ethanol.^[2] This deprotection is a key reaction in its synthetic applications.

Reduction and Condensation

The compound can undergo reduction to form dichloroethanol when treated with reducing agents like lithium aluminum hydride.^[2] It can also participate in condensation reactions with other electrophiles to form more complex molecules.^[2]

Hydrolysis Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **dichloroacetaldehyde diethyl acetal**.

Role in Drug Development and Biological Activity

Dichloroacetaldehyde diethyl acetal is primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.^[2] There is no substantial evidence in the reviewed literature to suggest that it has a direct role in biological signaling pathways or possesses significant intrinsic biological activity. Its utility lies in its role as a synthetic intermediate.

Safety and Handling

Dichloroacetaldehyde diethyl acetal is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Safety and Hazard Information

Hazard Statement	GHS Classification	Precautionary Statement Codes
H226: Flammable liquid and vapor	Flammable Liquid 3	P210, P233, P240, P241
H315: Causes skin irritation	Skin Irritation 2	P303 + P361 + P353
H319: Causes serious eye irritation	Eye Irritation 2	P305 + P351 + P338
H335: May cause respiratory irritation	STOT SE 3	

This is not an exhaustive list of all safety precautions. Always consult the material safety data sheet (MSDS) before handling.

Personal Protective Equipment (PPE): Use of eye shields and gloves is recommended.[[1](#)]

Conclusion

Dichloroacetaldehyde diethyl acetal is a valuable synthetic intermediate with well-defined chemical and physical properties. Its role as a protected form of dichloroacetaldehyde allows for its application in the multi-step synthesis of complex target molecules in the pharmaceutical and chemical industries. This guide provides essential data and protocols to support its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dichloroacetaldehyde diethyl acetal 98 619-33-0 [sigmaaldrich.com]
- 2. Buy Dichloroacetaldehyde diethyl acetal (EVT-312273) | 619-33-0 [evitachem.com]
- 3. scbt.com [scbt.com]
- 4. 2,2-Dichloro-1,1-diethoxyethane(619-33-0) 1H NMR [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Dichloroacetaldehyde Diethyl Acetal: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156410#dichloroacetaldehyde-diethyl-acetal-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com